3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one
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Description
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.22089180 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of F5228-1294 are yet to be definitively identified. It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to other compounds, it is likely that f5228-1294 interacts with its targets by binding to the active sites of the receptors, leading to changes in their function . This interaction could potentially inhibit or enhance the activity of these receptors, resulting in various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by F5228-1294 are yet to be determined. For instance, indole derivatives have been shown to influence pathways related to inflammation, cancer, HIV, diabetes, and malaria . The downstream effects of these pathway alterations can lead to changes in cellular function and overall health .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the known effects of similar compounds, it is likely that f5228-1294 could have a range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like F5228-1294. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s efficacy can be influenced by the physiological environment within the body, including the presence of other drugs, the patient’s metabolic state, and genetic factors .
Properties
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-2-32-23-10-8-22(9-11-23)24-17-25(30)29(19-27-24)18-26(31)28-14-12-21(13-15-28)16-20-6-4-3-5-7-20/h3-11,17,19,21H,2,12-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWYTEAZKZXEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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